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molecular formula C5H6N4O3 B3052184 1-methyl-3-nitro-1H-pyrazole-4-carboxamide CAS No. 39205-70-4

1-methyl-3-nitro-1H-pyrazole-4-carboxamide

Cat. No. B3052184
M. Wt: 170.13 g/mol
InChI Key: ZIDNELAAGGUUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235995

Procedure details

Seven gm. of 1-methyl-3-nitro-4-pyrazolecarbonyl chloride was added in portions to 50 ml. of concentrated NH4OH. The mixture was heated at reflux for 15 to 20 minutes, evaporated to dryness, and cooled. The resultant crystallized product was identified as 1-methyl-3-nitro-4-pyrazolecarboxamide, m.p. 190°-192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7](Cl)=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1.[NH4+:13].[OH-]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:13])=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(=C1)C(=O)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 to 20 minutes
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resultant crystallized product

Outcomes

Product
Name
Type
Smiles
CN1N=C(C(=C1)C(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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